molecular formula C17H17N3O3S B2428140 2-(2-methoxyethoxy)-N-(6-methyl-1,3-benzothiazol-2-yl)pyridine-4-carboxamide CAS No. 2034446-03-0

2-(2-methoxyethoxy)-N-(6-methyl-1,3-benzothiazol-2-yl)pyridine-4-carboxamide

Cat. No.: B2428140
CAS No.: 2034446-03-0
M. Wt: 343.4
InChI Key: IUMSVEJUNJKBML-UHFFFAOYSA-N
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Description

2-(2-methoxyethoxy)-N-(6-methyl-1,3-benzothiazol-2-yl)pyridine-4-carboxamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyethoxy)-N-(6-methyl-1,3-benzothiazol-2-yl)pyridine-4-carboxamide typically involves the following steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Methyl Group: The methyl group can be introduced at the 6-position of the benzothiazole ring through a Friedel-Crafts alkylation reaction using methyl chloride and aluminum chloride as the catalyst.

    Attachment of the Isonicotinamide Moiety: The isonicotinamide moiety can be attached to the benzothiazole core via a nucleophilic substitution reaction using isonicotinoyl chloride and a suitable base such as triethylamine.

    Addition of the Methoxyethoxy Group:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-(2-methoxyethoxy)-N-(6-methyl-1,3-benzothiazol-2-yl)pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce any carbonyl groups present in the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced carbonyl compounds.

    Substitution: Substituted benzothiazole derivatives.

Mechanism of Action

The mechanism of action of 2-(2-methoxyethoxy)-N-(6-methyl-1,3-benzothiazol-2-yl)pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. For example, as a monoamine oxidase inhibitor, the compound binds to the active site of the enzyme, preventing the breakdown of neurotransmitters like dopamine and serotonin, thereby exerting its neuroprotective effects . The exact molecular pathways and targets may vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-methoxyethoxy)-N-(6-methyl-1,3-benzothiazol-2-yl)pyridine-4-carboxamide stands out due to its unique combination of functional groups, which confer specific biological activities and chemical reactivity. The presence of the methoxyethoxy group enhances its solubility and bioavailability, while the isonicotinamide moiety contributes to its binding affinity for certain molecular targets.

Properties

IUPAC Name

2-(2-methoxyethoxy)-N-(6-methyl-1,3-benzothiazol-2-yl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3S/c1-11-3-4-13-14(9-11)24-17(19-13)20-16(21)12-5-6-18-15(10-12)23-8-7-22-2/h3-6,9-10H,7-8H2,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUMSVEJUNJKBML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=NC=C3)OCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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